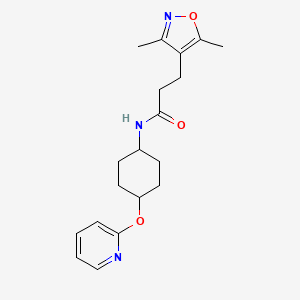
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide is a synthetic molecule that is likely to have a complex structure due to the presence of an oxadiazole ring and a fluorobenzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and the methodologies used for their analysis. For instance, the first paper discusses a designer drug with a substituted pyrazole skeleton, which, like oxadiazole, is a heterocyclic compound . The second paper describes a benzamide derivative, which is relevant due to the benzamide part of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific precursors such as benzoyl chloride or benzoic acid with amines or alcohols . In the case of the compound of interest, the synthesis would likely involve the formation of the oxadiazole ring followed by the introduction of the benzamide moiety. The methodologies described in the papers, such as the use of NMR and MS techniques, would be crucial in confirming the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic methods like NMR, which can provide detailed information about the skeleton and substituents of the molecule . X-ray analysis is another powerful technique used to determine and confirm the structure of a compound, as demonstrated in the second paper . These techniques would be essential in analyzing the molecular structure of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide.
Chemical Reactions Analysis
The chemical reactions involving compounds like the one often include functionalization reactions, which can be facilitated by certain structural motifs such as N,O-bidentate directing groups . These reactions are important for further derivatization or for the compound's potential applications in various fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be inferred from their structural features. For example, the presence of a fluorine atom could affect the compound's lipophilicity and reactivity. Spectroscopic methods, elemental analysis, and other analytical techniques are used to fully characterize these properties .
Applications De Recherche Scientifique
Antimicrobial Applications
Research conducted by Desai et al. (2013) highlighted the synthesis of fluorobenzamides containing thiazole and thiazolidine, showcasing promising antimicrobial analogs. The presence of a fluorine atom in the compounds was essential for enhancing antimicrobial activity against both bacterial and fungal strains, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus spp. (Desai, Rajpara, & Joshi, 2013).
Antipsychotic Properties
A study by Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing potential as antipsychotic agents. These compounds, including variations with a 2-fluorobenzoyl group, demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, offering a novel approach to antipsychotic drug design. (Wise et al., 1987).
Material Science and Polymer Research
Hamciuc et al. (2005) focused on the synthesis of new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups. These polymers were noted for their solubility in polar organic solvents, high thermal stability, and potential applications in creating smooth, pinhole-free coatings on silicon wafers, contributing to advancements in materials science. (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).
Luminescence Sensing Applications
Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that demonstrated selective sensitivity and luminescence towards benzaldehyde-based derivatives. This property positions them as potential fluorescence sensors for detecting specific chemicals, showcasing the application of such compounds in sensing technologies. (Shi, Zhong, Guo, & Li, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-10-6-7-14(11(2)8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPSPAXWIVCHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B3005966.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)
![2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3005971.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B3005972.png)
![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)

![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)

